molecular formula C25H22N4O4S B2863052 methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate CAS No. 1226449-48-4

methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate

Cat. No.: B2863052
CAS No.: 1226449-48-4
M. Wt: 474.54
InChI Key: VDNNKWDQAAVQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate” is a complex organic compound. It is related to the class of compounds known as benzoxazinones . These compounds are known for their diverse biological activities and are found in various plant species .

Scientific Research Applications

Innovative Synthesis Techniques

Innovative methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, which are related to the target compound, have been explored. These methods involve starting materials like 2-aminophenol and aim to develop new approaches for creating compounds with applications in biology and medicine (詹淑婷, 2012).

Corrosion Inhibition

A new benzoxazin derivative, specifically methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate, was synthesized and evaluated as a corrosion inhibitor for carbon steel in acidic solution. This compound demonstrated good inhibition efficiency, which increases with concentration, highlighting its potential as an environmentally friendly corrosion inhibitor (Hachama et al., 2016).

N-Phthaloylation Reagent

Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), a compound closely related to the target chemical, has been described as an efficient reagent for N-phthaloylation of amino acids and derivatives. This highlights its utility in organic synthesis, particularly for modifying amino acids and peptides without inducing racemization (Casimir et al., 2002).

Optical Storage Applications

The compound nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate was synthesized and investigated for its potential in reversible optical storage. This research indicates the potential of such benzoxazin derivatives in advanced materials science, particularly in creating materials with photoinduced birefringence (Meng et al., 1996).

Future Directions

The study of benzoxazinones is an active area of research due to their diverse biological activities. Future research may focus on the synthesis of new benzoxazinone derivatives, investigation of their biological activities, and exploration of their mechanisms of action .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one followed by acylation with methyl 4-chlorobenzoate and subsequent reduction of the carbonyl group to form the final product.", "Starting Materials": [ "4-aminobenzoic acid", "2-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one", "methyl 4-chlorobenzoate", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: 4-aminobenzoic acid is reacted with 2-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one in the presence of a coupling agent (e.g. EDCI/HOBt) to form the intermediate 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoic acid.", "Step 2: The intermediate is then acylated with methyl 4-chlorobenzoate in the presence of a base (e.g. triethylamine) to form the ester intermediate.", "Step 3: The carbonyl group in the ester intermediate is reduced to a methylene group using a reducing agent (e.g. sodium borohydride) to form the final product, methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate." ] }

1226449-48-4

Molecular Formula

C25H22N4O4S

Molecular Weight

474.54

IUPAC Name

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H22N4O4S/c1-3-32-20-7-5-4-6-18(20)23-26-21(33-27-23)15-28-19-12-13-34-22(19)24(30)29(25(28)31)14-17-10-8-16(2)9-11-17/h4-13H,3,14-15H2,1-2H3

InChI Key

VDNNKWDQAAVQOS-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)C)SC=C4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.